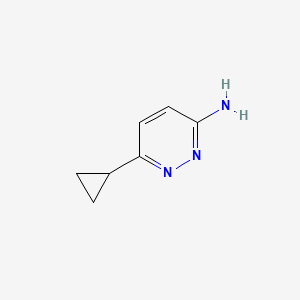

6-Cyclopropylpyridazin-3-amine

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-cyclopropylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-7-4-3-6(9-10-7)5-1-2-5/h3-5H,1-2H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZUGSUMEYWXPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659350 | |

| Record name | 6-Cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159814-07-9 | |

| Record name | 6-Cyclopropylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropylpyridazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Cyclopropylpyridazin 3 Amine and Its Precursors

Established Synthetic Pathways to 6-Cyclopropylpyridazin-3-amine

The construction of the this compound scaffold can be approached by either forming the pyridazine (B1198779) ring with the substituents already in place or by modifying a pre-existing pyridazine core.

Amination-Based Routes to Pyridazines

A common and effective strategy for the synthesis of aminopyridazines involves the direct amination of a suitable halopyridazine precursor. This approach typically utilizes a nucleophilic aromatic substitution (SNAr) reaction. For the synthesis of this compound, a plausible route would start from a 3-halo-6-cyclopropylpyridazine. The halogen atom at the 3-position, activated by the electron-withdrawing nature of the pyridazine ring nitrogens, can be displaced by an amino group using ammonia (B1221849) or a protected amine equivalent.

Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for C-N bond formation on the pyridazine nucleus. researchgate.net This reaction would involve the coupling of a 3-halo-6-cyclopropylpyridazine with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand.

Aryl- and heteroarylpyridazines can also be synthesized via nickel-catalyzed electrochemical cross-coupling reactions between aminochloropyridazines and aryl or heteroaryl halides. nobelprize.org

Cyclization Reactions for Pyridazine Ring Formation

The formation of the pyridazine ring itself is a fundamental approach to synthesizing substituted pyridazines. This is often achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net To synthesize this compound via this method, a precursor such as a 1-cyclopropyl-1,4-dicarbonyl compound would be required. The subsequent reaction with hydrazine would lead to the formation of the dihydropyridazine, which can then be oxidized to the aromatic pyridazine. The amino group could be introduced either from a substituted hydrazine derivative or through a subsequent amination step.

Another versatile method for pyridazine synthesis involves the inverse-electron-demand Diels-Alder reaction. audreyli.com This cycloaddition reaction can provide access to highly functionalized pyridazine systems.

Synthesis of Cyclopropyl (B3062369) Intermediates

The synthesis of cyclopropylboronic acid itself can be achieved by reacting cyclopropylmagnesium bromide with trimethyl borate, followed by an acidic workup. govtpgcdatia.ac.in

Alternatively, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using a cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) on a suitable pyridazine electrophile.

Detailed Mechanistic Investigations of Key Synthetic Steps

Understanding the mechanisms of the key synthetic transformations is crucial for optimizing reaction conditions and predicting outcomes.

Nucleophilic Substitution Reactions Involving Amine Functionality

The direct amination of a 3-halo-6-cyclopropylpyridazine with ammonia proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is electron-deficient due to the presence of the two nitrogen atoms, which facilitates the attack of a nucleophile. The reaction is generally considered to proceed via an addition-elimination pathway.

The mechanism involves two main steps:

Nucleophilic Attack: The ammonia molecule, acting as a nucleophile, attacks the carbon atom bearing the halogen. This attack is directed to the electron-deficient C-3 position of the pyridazine ring. This step leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is stabilized by resonance, with delocalization onto the electronegative nitrogen atoms of the pyridazine ring.

Elimination of the Leaving Group: In the second step, the leaving group (halide ion) is expelled from the Meisenheimer complex, and the aromaticity of the pyridazine ring is restored, yielding the final 3-aminopyridazine (B1208633) product.

The rate of this reaction is influenced by the nature of the leaving group (I > Br > Cl > F) and the electron-withdrawing ability of the substituents on the pyridazine ring.

Reductive Amination Mechanisms

Reductive amination is a powerful method for forming amines from carbonyl compounds. nih.gov In the context of pyridazine synthesis, this could involve the reaction of a hydrazinopyridazine with a carbonyl compound, followed by reduction. The mechanism of reductive amination typically involves two key stages:

Imine/Hydrazone Formation: The reaction is initiated by the nucleophilic attack of the primary amine (or hydrazine) on the carbonyl carbon of an aldehyde or ketone. This is followed by a proton transfer and the elimination of a water molecule to form an imine or a hydrazone intermediate. This step is generally reversible and is often catalyzed by acid.

Reduction of the Imine/Hydrazone: The C=N double bond of the imine or hydrazone is then reduced to a single bond to form the amine or hydrazine derivative. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. rsc.org Sodium cyanoborohydride is a particularly useful reagent as it is selective for the reduction of the protonated imine over the starting carbonyl compound. rsc.org

Atherton-Todd Reaction and Amine Reactivity

The Atherton-Todd reaction is a well-established method for the formation of phosphoramidates, proceeding through the reaction of a dialkyl phosphite (B83602) with a primary or secondary amine in the presence of carbon tetrachloride and a base. beilstein-journals.orgnih.gov Discovered in 1945, this reaction involves the in situ generation of a dialkyl chlorophosphate intermediate, which is typically too reactive to be isolated and readily reacts with a nucleophile, such as an amine. wikipedia.orgdntb.gov.ua

The general mechanism involves the deprotonation of the dialkyl phosphite by a base, which then reacts with carbon tetrachloride to form the key dialkyl chlorophosphate intermediate. beilstein-journals.org The amine subsequently attacks this intermediate to yield the final phosphoramidate (B1195095) product.

The reactivity of the amine is a critical factor in the Atherton-Todd reaction. Primary and secondary amines are effective nucleophiles for this transformation. beilstein-journals.org Even less nucleophilic amines, such as aniline, can participate, although their successful reaction may necessitate the addition of a tertiary amine to the reaction medium to achieve modest yields. beilstein-journals.org The primary amine of a compound like this compound possesses the requisite nucleophilicity to engage in this type of transformation, allowing for the synthesis of corresponding N-pyridazinyl phosphoramidates. While not a method for constructing the pyridazine ring itself, the Atherton-Todd reaction represents a significant transformation involving the reactivity of the exocyclic amine group.

Advanced Synthetic Strategies and Methodological Innovations

The synthesis of the pyridazine core and its derivatives has been significantly advanced through the development of novel catalytic and environmentally conscious methodologies.

Modern organic synthesis has increasingly relied on catalytic methods to construct heterocyclic scaffolds like pyridazine, offering improved efficiency, regioselectivity, and functional group tolerance. organic-chemistry.org Both metal-catalyzed and metal-free approaches have proven effective.

Copper-catalyzed reactions, for example, enable the aerobic 6-endo-trig cyclization of β,γ-unsaturated hydrazones to produce 1,6-dihydropyridazines and pyridazines under mild conditions. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are instrumental in functionalizing the pyridazine core, allowing for the synthesis of various π-conjugated systems. nih.gov Other transition metals, including ruthenium and rhodium, have also been employed in catalytic cycles to construct the pyridazine ring from precursors like alkyne diols or through hydroacylation and N-annulation pathways. liberty.eduacsgcipr.org

In addition to metal-based systems, metal-free catalytic strategies have gained prominence. The inverse-electron-demand aza-Diels-Alder reaction between 1,2,3-triazines and 1-propynylamines provides a highly regioselective, high-yield route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.orgorganic-chemistry.org This highlights a shift towards more sustainable and cost-effective synthetic protocols. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features |

| Copper(II) | Aerobic 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | Mild conditions, high regioselectivity. organic-chemistry.org |

| Palladium(0) | Suzuki-Miyaura Cross-Coupling | Halogenated pyridazines and boronic acids | Functionalization of the pyridazine ring. nih.gov |

| Ruthenium / Palladium | In situ Cyclization / Catalysis | Alkyne diols / Phenyl-substituted rings | Formation of substituted pyridazines. liberty.edu |

| Metal-Free (Thermal) | Aza-Diels-Alder Reaction | 1,2,3-Triazines and 1-propynylamines | High regioselectivity, neutral conditions. organic-chemistry.org |

| TBAI/K₂S₂O₈ | [4 + 2] Annulation | Ketene N,S-acetals and N-tosylhydrazones | Broad substrate scope and good functional group tolerance. organic-chemistry.org |

The synthesis of molecules containing substituted cyclopropane (B1198618) rings presents a significant stereochemical challenge. Achieving stereoselectivity in the synthesis of cyclopropyl-substituted pyridazines requires precise control over the formation of the three-membered ring. General advanced strategies in organic synthesis allow for the creation of enantioenriched cyclopropanes, which can be applied to complex targets. nih.gov

One powerful approach involves tandem reactions, where sequential transformations are performed in a single pot without isolating intermediates, which maximizes yield and molecular complexity. nih.gov For instance, the asymmetric addition of an alkyl group to an α,β-unsaturated aldehyde can generate a chiral allylic zinc alkoxide intermediate. Subsequent directed diastereoselective cyclopropanation of this intermediate using an in situ generated zinc carbenoid can furnish chiral cyclopropyl alcohols with high enantiomeric and diastereomeric purity. nih.gov

Another sophisticated methodology involves the formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This strategy utilizes a chiral center within a cyclopropene (B1174273) intermediate to direct the configuration of two new adjacent stereocenters, enabling the diastereoselective synthesis of densely substituted cyclopropyl derivatives. mdpi.com Such methods are crucial for accessing specific stereoisomers of pharmacologically relevant molecules that feature a substituted cyclopropyl moiety attached to a heterocyclic core like pyridazine.

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. researchgate.netchemijournal.com These principles focus on reducing waste, avoiding hazardous substances, improving energy efficiency, and using renewable resources. chemijournal.com

For pyridazine synthesis, green approaches include the use of environmentally benign solvents. nih.gov Imidazolium ionic liquids, for example, have been successfully used as recyclable reaction media and catalysts in Diels-Alder reactions to produce pyridazine derivatives, significantly reducing reaction times and increasing yields compared to conventional methods. sioc-journal.cn

Analytical Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity confirmation of this compound rely on advanced analytical methods, primarily spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical information.

In the ¹H NMR spectrum, distinct signals are expected for the protons on the pyridazine ring, the cyclopropyl group, and the amine group. The aromatic protons on the pyridazine ring typically appear in the downfield region, with their chemical shifts influenced by the electronic effects of the nitrogen atoms and the substituents. nih.govsemanticscholar.org The protons of the cyclopropyl group will exhibit characteristic shifts and complex splitting patterns due to geminal and vicinal coupling.

In the ¹³C NMR spectrum, the carbon atoms of the pyridazine ring can be distinguished from the carbons of the cyclopropyl group based on their chemical shifts. researchgate.netrsc.org Carbons adjacent to the ring nitrogens are generally deshielded and appear further downfield. researchgate.net Unambiguous assignment of all proton and carbon signals is achieved through two-dimensional (2D) NMR experiments such as COSY (¹H-¹H correlation), HMQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). nih.gov

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Pyridazine Ring CH | ~6.5 - 8.5 | ~120 - 150 |

| Pyridazine Ring C-NH₂ | (quaternary) | ~155 - 165 |

| Pyridazine Ring C-Cyclopropyl | (quaternary) | ~150 - 160 |

| Cyclopropyl CH | ~0.5 - 2.0 | ~10 - 25 |

| Cyclopropyl CH₂ | ~0.5 - 1.5 | ~5 - 15 |

| Amine NH₂ | Broad, variable | - |

Note: These are generalized, estimated chemical shift ranges. Actual values depend on the solvent and specific electronic environment.

Mass Spectrometry (MS) provides essential information about the molecular weight and fragmentation pattern of a compound, confirming its identity. Using electrospray ionization (ESI), this compound would be expected to show a prominent protonated molecular ion peak ([M+H]⁺). nih.gov

Chromatographic Methods for Purification and Analysis

The purification and analytical assessment of this compound and its synthetic intermediates rely on various chromatographic techniques. These methods are essential for isolating the target compound from reaction mixtures and for verifying its purity and identity. The choice of a specific chromatographic method depends on the scale of the purification (i.e., preparative or analytical) and the physicochemical properties of the compounds being separated.

Column Chromatography

For the preparative scale purification of this compound, flash column chromatography is a commonly employed technique. This method is effective in separating the desired product from unreacted starting materials, catalysts, and byproducts. Given the amine functionality in the target compound, which can lead to tailing on standard silica (B1680970) gel due to interactions with acidic silanol (B1196071) groups, several strategies can be employed to achieve efficient separation.

One common approach is the use of an amine-deactivated silica gel or the addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the eluent. This helps to minimize peak tailing and improve the resolution of the separation. The selection of the mobile phase is critical and is typically determined by thin-layer chromatography (TLC) analysis. A common solvent system for compounds of this nature is a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane (B109758) in methanol.

Table 1: Illustrative Conditions for Flash Column Chromatography Purification

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Gradient elution, e.g., 0-10% Methanol in Dichloromethane |

| Additives | 0.1-1% Triethylamine or Ammonia in the mobile phase |

| Detection | UV visualization at 254 nm and/or staining with a suitable agent |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of the purity of this compound and for monitoring the progress of its synthesis. Both normal-phase and reversed-phase HPLC can be utilized, with the latter being more common for analytical purposes due to its reproducibility and versatility.

In a reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. To improve peak shape and resolution for basic compounds like this compound, an acidic modifier, such as formic acid or trifluoroacetic acid, is often added to the mobile phase. This protonates the amine, reducing its interaction with any residual silanol groups on the stationary phase.

For quantitative analysis, a validated HPLC method would be required, establishing parameters such as linearity, accuracy, precision, and limits of detection and quantification.

Table 2: Representative Conditions for Analytical Reversed-Phase HPLC

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 150 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification and to obtain molecular weight information, HPLC can be coupled with a mass spectrometer (LC-MS). This hyphenated technique is invaluable for confirming the identity of the synthesized this compound and for identifying any impurities or byproducts. The conditions for the liquid chromatography part are often similar to those used for analytical HPLC. The mass spectrometer can be operated in various ionization modes, with electrospray ionization (ESI) being a common choice for this type of molecule, typically in the positive ion mode to detect the protonated molecular ion [M+H]⁺.

Chemical Reactivity and Derivatization of 6 Cyclopropylpyridazin 3 Amine

Reactions at the Amine Functionality

The primary amine group at the C3 position is a versatile handle for synthetic modifications, allowing for the introduction of a wide range of substituents to modulate the molecule's properties.

Acylation and Sulfonylation Reactions

The primary amino group of 6-Cyclopropylpyridazin-3-amine readily undergoes acylation and sulfonylation upon reaction with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically proceed in the presence of a base, such as pyridine (B92270), to neutralize the acid byproduct. For instance, reacting 3-amino-6-substituted pyridazines with sulfonyl chlorides like p-acetylaminobenzenesulfonyl chloride in pyridine yields the corresponding sulfonamide derivatives. google.com This transformation is a common strategy to install pharmacologically relevant sulfanilamido groups.

The acylation of the amino group to form an amide is also a crucial synthetic step. This conversion serves not only to introduce new functional groups but also to act as a protective strategy. The resulting amide is less activating and less basic than the free amine, which can prevent unwanted side reactions, such as polysubstitution or reaction with acidic reagents, during subsequent transformations like electrophilic aromatic substitution. ucalgary.calibretexts.org The protecting group can later be removed via acid or base hydrolysis. ucalgary.ca Microwave-assisted methods have been shown to be effective for the monoacylation of similar amino-heterocyclic systems, offering a rapid and efficient route to these derivatives. nih.gov

Table 1: Representative Acylation/Sulfonylation Reaction

| Reactant | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-amino-6-n-hexoxypyridazine | p-Acetylsulfanilyl chloride | Pyridine, 50-65°C | 3-(N⁴-acetylsulfanilamido)-6-n-hexoxypyridazine | google.com |

Controlled Alkylation for Mono- and Disubstitution

Alkylation of the primary amine can lead to the formation of secondary or tertiary amines. Achieving selective mono-alkylation can be challenging, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to overalkylation. However, controlled conditions can favor the formation of mono-substituted products. The synthesis of minaprine, a 3-aminopyridazine (B1208633) derivative, and its analogues demonstrates that the exocyclic amino group can be functionalized with alkyl chains, indicating that such alkylations are feasible. nih.gov Reaction conditions, such as the choice of solvent, base, temperature, and the stoichiometry of the alkylating agent, are critical for controlling the degree of substitution.

Formation of Imines and Enamines

As a primary amine, this compound reacts with aldehydes and ketones in a reversible, acid-catalyzed condensation reaction to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). libretexts.orgopenstax.org

The general mechanism involves:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Formation of a carbinolamine intermediate.

Acid-catalyzed dehydration of the carbinolamine.

Formation of the imine product. openstax.org

This reaction is highly versatile and allows for the linkage of the pyridazine (B1198779) core to a wide variety of carbonyl-containing molecules. organic-chemistry.org The formation of enamines does not occur with primary amines like this compound; they are formed from the reaction of aldehydes or ketones with secondary amines. libretexts.org

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt (–N₂⁺) through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HONO), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid, at low temperatures. semanticscholar.orggoogle.com

Pyridazine-3-diazonium salts are valuable synthetic intermediates. While often unstable, they can be converted into a variety of other functional groups by replacing the diazonium group, which is an excellent leaving group (as N₂ gas). For example, diazotization of 3-aminopyridazine derivatives can yield stable diazonium tetrafluoroborates. semanticscholar.org These intermediates can undergo subsequent transformations; for instance, heating them in primary alcohols can lead to complex "ring switching" rearrangements, yielding 1-(substituted pyridazin-3-yl)-1H-1,2,3-triazole derivatives. semanticscholar.orgumich.edu This highlights the utility of diazotization for accessing diverse heterocyclic scaffolds from a common 3-aminopyridazine precursor.

Table 2: Example of Diazotization and Subsequent Reaction

| Starting Material | Reagents | Intermediate | Subsequent Reaction | Product Type | Reference |

|---|---|---|---|---|---|

| 3-Aminopyridazine derivative | NaNO₂, HBF₄ | Pyridazine-3-diazonium tetrafluoroborate | Heating in primary alkanol | 1-(Pyridazin-3-yl)-1H-1,2,3-triazole | semanticscholar.org |

Reactivity of the Pyridazine Ring System

Electrophilic Aromatic Substitution Reactions

The pyridazine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netwikipedia.org Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the ring nitrogen atoms can be protonated, which further increases the deactivation of the ring. wikipedia.org

However, the reactivity of the ring in this compound is significantly influenced by the substituents. The amino group at the C3 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions. ucalgary.ca In this molecule, the positions ortho to the amine are C2 (a nitrogen atom) and C4. The position para to the amine is C6, which is already substituted with a cyclopropyl (B3062369) group. Therefore, electrophilic attack would be strongly directed to the C4 position. The cyclopropyl group is also considered an activating, ortho, para-directing group, which would further favor substitution at the C4 or C5 position.

Given the strong activation by the amino group, EAS reactions such as halogenation may be possible under controlled conditions. However, the high reactivity can lead to polysubstitution, and the basicity of the amine can interfere with acidic catalysts. ucalgary.ca To mitigate these issues, the amino group is often protected as an amide (e.g., acetamide). This moderates the activating effect, reduces the basicity of the nitrogen, and can provide steric hindrance that favors substitution at the less hindered C4 position over other sites. libretexts.org

Nucleophilic Aromatic Substitution on Pyridazines

The pyridazine ring is inherently electron-deficient due to the presence of two adjacent nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr). However, for a classical SNAr reaction to occur on the ring itself, a suitable leaving group (such as a halide) must be present at one of the ring carbon atoms. In the case of this compound, which lacks such a leaving group, direct substitution on the ring is challenging.

Instead, reactivity analogous to SNAr can be observed where the exocyclic amino group acts as the nucleophile, or where the entire aminopyridazine moiety is activated by a transition metal catalyst. While traditional SNAr reactions are often limited to electron-deficient arenes, modern catalytic methods have expanded the scope to include electron-rich and neutral systems. For instance, catalytic SNAr reactions on aminopyridines have been developed using ruthenium(II) catalysts. thieme-connect.de This strategy involves the formation of a transient η⁶-pyridine complex, which activates the ring towards nucleophilic attack by another amine. thieme-connect.de This catalytic approach allows for the amination of aminopyridines, which are typically poor substrates in classical SNAr due to the electron-donating nature of the amino group. thieme-connect.de

The general mechanism for such a catalytic amination involves the coordination of the ruthenium catalyst to the pyridazine ring, increasing its electrophilicity. A nucleophilic amine can then attack the ring, leading to the formation of a new C-N bond and displacement of the original amino group, although this specific transformation for this compound is not prominently documented. More commonly, the exocyclic amino group itself acts as a nucleophile to attack other electrophilic species.

| Catalyst System | Nucleophile | Conditions | Outcome | Reference |

| [Cp*Ru(MeCN)₃]PF₆ | Various amines | n-Heptane, 120-140 °C | C-N bond formation via η⁶-coordination | thieme-connect.de |

| Sodium Hydride / Lithium Iodide | Amines | Not specified | Amination of methoxypyridines | researchgate.net |

Palladium-Catalyzed Cross-Coupling Reactions

The primary amino group of this compound is a key functional handle for derivatization via palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction allows for the formation of a new carbon-nitrogen bond by coupling the amine with an aryl or heteroaryl halide (or pseudohalide). This transformation is a cornerstone of modern synthetic chemistry for constructing arylamines. acs.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency and broad substrate scope. acs.orgnih.govnih.govresearchgate.net For primary amines like this compound, bulky, electron-rich phosphine ligands such as RuPhos and BrettPhos are often effective. nih.govresearchgate.net

While direct examples employing this compound are not extensively reported, the well-established reactivity of primary amines in this transformation suggests its feasibility for coupling with a wide array of aryl and heteroaryl halides. This would provide access to a diverse library of N-substituted this compound derivatives.

| Aryl Halide Example | Catalyst/Ligand | Base | Solvent | Temperature (°C) | General Outcome | Reference |

| Aryl Bromides | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 80-110 | High yields for secondary amines | nih.gov |

| Aryl Bromides | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 80-110 | Good yields for primary amines | nih.gov |

| Heteroaryl Chlorides | Pd(OAc)₂ / CombiPhos | Not specified | Not specified | Not specified | Moderate yields for 3-aminopyridines | acs.org |

| Aryl Chlorides | Pd₂(dba)₃ / P(t-Bu)₃ | NaOt-Bu | Dioxane | Room Temp - 100 | Broad applicability for various amines | acs.org |

Transformations Involving the Cyclopropyl Moiety

The cyclopropane (B1198618) ring is a strained three-membered carbocycle that exhibits unique reactivity. Its bonds have significant p-character, allowing it to interact with adjacent π-systems and participate in reactions typically associated with alkenes. The presence of the electron-withdrawing pyridazine ring influences the reactivity of the cyclopropyl group in this compound.

Ring-Opening Reactions and Mechanistic Pathways

Aryl-substituted cyclopropanes can undergo ring-opening reactions under various conditions, including acid catalysis, to form 1,3-difunctionalized products. The high ring strain (approximately 27 kcal/mol) provides a thermodynamic driving force for these transformations. nih.gov

One common mechanistic pathway is Brønsted acid-catalyzed ring-opening. In this process, the cyclopropane ring is protonated, leading to the formation of a carbocationic intermediate. The regioselectivity of the protonation and subsequent nucleophilic attack is influenced by the electronic nature of the aryl substituent. For an aryl cyclopropane, protonation typically occurs to generate the most stable carbocation, which is often a benzylic cation. A nucleophile can then attack this intermediate, resulting in a 1,3-adduct. nih.govacs.orgscispace.com Solvents like hexafluoroisopropanol (HFIP) have been shown to facilitate these reactions, even for less activated cyclopropanes. nih.govacs.org Depending on the substrate, the mechanism can proceed through an SN1-type pathway involving a discrete carbocation or a more concerted SN2-like pathway. nih.govacs.org

Another pathway involves radical-mediated ring-opening. This can be initiated by photoredox catalysis, where a single-electron transfer from the aryl cyclopropane generates a radical cation. This intermediate can then be opened by a nucleophile, leading to a benzylic radical that can be further functionalized. nih.gov

| Reaction Type | Catalyst/Conditions | Nucleophile | Mechanistic Feature | Typical Product | Reference |

| Brønsted Acid Catalysis | Triflic Acid (TfOH) / HFIP | Arenes, Indoles, Alcohols, Azides | SN1/SN2-like ring-opening | 1,3-Difunctionalized alkane | nih.govacs.orgscispace.com |

| Cooperative Catalysis | NHC / Photoredox Catalyst | Acyl Fluorides / Anhydrides | Radical cation formation, radical-radical coupling | γ-Aroyloxy ketone | nih.govresearchgate.net |

| Lewis Acid Catalysis | Yb(OTf)₃ | 1,3,5-Trimethoxybenzene | Coordination and polarization of C-C bond | 1,3-Diarylpropane | acs.orgscispace.com |

Cyclopropane-Mediated Rearrangements

In addition to ring-opening, aryl cyclopropanes can undergo a variety of rearrangement reactions, often promoted by heat or transition metals. These rearrangements leverage the release of ring strain to drive the formation of new, more stable carbocyclic or heterocyclic systems.

A well-known transformation for related systems is the vinylcyclopropane (B126155) rearrangement, which typically requires high temperatures to form a cyclopentene. While this compound lacks the vinyl group necessary for the classic rearrangement, analogous thermal rearrangements of aryl cyclopropanes are known. For example, thermolysis of certain 1-alkoxycarbonyl-2-aryl-cyclopropanes can lead to the formation of naphthol derivatives through a complex cascade involving C-C bond cleavage and formation. rsc.orgrsc.org

Another potential rearrangement pathway for related structures is the aromatic Cope rearrangement. In systems where a vinyl group is attached to a cyclopropane that also bears an aryl substituent, a nih.govnih.gov-sigmatropic rearrangement can occur, often at more accessible temperatures than the vinylcyclopropane rearrangement. nih.govacs.org While not directly applicable to this compound itself, derivatization to introduce a vinyl group could open up these rearrangement pathways, leading to the synthesis of complex fused ring systems. The specific course of these rearrangements is highly dependent on the substitution pattern and the reaction conditions employed.

Design and Synthesis of 6 Cyclopropylpyridazin 3 Amine Derivatives for Biological Activity Profiling

Structure-Activity Relationship (SAR) Studies of Pyridazine (B1198779) Amines

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For derivatives of 6-cyclopropylpyridazin-3-amine, extensive SAR studies have been conducted to elucidate the impact of various structural modifications on their biological targets.

Impact of Substituents at the Amine Group

The primary amine at the 3-position of the pyridazine ring serves as a crucial handle for introducing a diverse array of substituents, significantly influencing the compound's pharmacological profile. Research has shown that N-alkylation and N-acylation can modulate potency and selectivity. For instance, the introduction of small alkyl groups can enhance lipophilicity, potentially improving cell permeability. Conversely, the incorporation of larger, more complex moieties, such as substituted benzyl (B1604629) or heterocyclic rings, can lead to specific interactions with target proteins.

The formation of amides and sulfonamides at the 3-amino position has also been a widely explored strategy. The nature of the acyl or sulfonyl group can dramatically alter the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity and pharmacokinetic properties. The table below summarizes the general trends observed with various substitutions at the amine group.

| Substituent Type | General Impact on Activity | Rationale |

| Small Alkyl Groups | Variable, often modest increase | Increased lipophilicity |

| Bulky/Aromatic Groups | Can significantly increase or decrease activity | Potential for specific hydrophobic or pi-stacking interactions |

| Acyl Groups | Potency and selectivity modulation | Alters electronic properties and hydrogen bonding capacity |

| Sulfonyl Groups | Can improve metabolic stability and potency | Strong electron-withdrawing nature and potential for hydrogen bonding |

Effect of Substitutions on the Pyridazine Core

The pyridazine ring itself offers several positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties. Modifications at the 4- and 5-positions of the this compound scaffold have been investigated to understand their influence on biological activity. The introduction of small electron-donating or electron-withdrawing groups can alter the pKa of the pyridazine nitrogens and the 3-amino group, which can be critical for target engagement.

| Position | Substituent | Observed Effect on Activity |

| 4-position | Methyl | Potential for increased metabolic stability and favorable steric interactions |

| 4-position | Halogen (F, Cl) | Can introduce halogen bonding and modulate electronic properties |

| 5-position | Hydroxyl | May introduce a hydrogen bond donor/acceptor site |

| 5-position | Cyano | Strong electron-withdrawing group, can significantly alter electronics |

Modifications and Their Influence on the Cyclopropyl (B3062369) Ring

The cyclopropyl group at the 6-position is a key feature of this scaffold, often contributing to enhanced potency and improved metabolic stability compared to a simple alkyl or aryl substituent. The rigid nature of the cyclopropyl ring can orient the molecule favorably within a target's binding site.

Studies have explored the impact of substituting the cyclopropyl ring itself. For instance, the introduction of methyl groups on the cyclopropyl ring can influence its orientation and interaction with hydrophobic pockets. Replacing the cyclopropyl ring with other small, strained ring systems, such as cyclobutyl, has also been investigated to probe the importance of the three-membered ring for activity.

Combinatorial Chemistry and High-Throughput Synthesis of Analog Libraries

To efficiently explore the vast chemical space around the this compound scaffold, combinatorial chemistry and high-throughput synthesis techniques have been employed. These approaches allow for the rapid generation of large libraries of analogs by systematically varying the substituents at different positions of the molecule.

For example, a common strategy involves the synthesis of a common intermediate, such as 3-amino-6-cyclopropylpyridazine, which is then reacted with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) in a parallel fashion. This enables the creation of extensive libraries of amides, sulfonamides, and Schiff bases, which can then be screened for biological activity. The use of solid-phase synthesis, where the pyridazine core is attached to a resin, can further streamline the purification process.

Application of Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physicochemical properties. In the context of this compound derivatives, several bioisosteric replacements have been explored.

For the 3-amino group, bioisosteres such as hydrazines or hydroxylamines have been investigated to alter the hydrogen bonding capabilities and basicity. The pyridazine ring itself can be considered a bioisostere of a phenyl ring, often leading to improved solubility and metabolic profiles. Furthermore, the cyclopropyl group can be replaced with other groups that mimic its steric and electronic properties, such as a vinyl or a trifluoromethyl group, to probe the SAR and potentially overcome metabolic liabilities. nih.govmdpi.com

Prodrug Design and Bioprecursor Approaches Based on the this compound Scaffold

To address potential issues with drug delivery, metabolism, or solubility, prodrug and bioprecursor strategies have been applied to the this compound scaffold. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.

For the 3-amino group, a common prodrug approach is the formation of a carbamate (B1207046) or an N-Mannich base, which can be designed to be cleaved by enzymes in a specific tissue or under certain physiological conditions, releasing the active aminopyridazine. Another strategy involves modifying the pyridazine ring itself to create a bioprecursor that undergoes metabolic activation to the desired active compound. These approaches can enhance oral bioavailability, improve tissue targeting, and reduce off-target toxicity.

Biological and Pharmacological Research of 6 Cyclopropylpyridazin 3 Amine and Its Analogs

Investigation of Molecular Targets and Mechanism of Action

The therapeutic potential of 6-cyclopropylpyridazin-3-amine and related compounds stems from their ability to interact with specific biological macromolecules. The primary mechanism investigated is the inhibition of key enzymes, although modulation of receptor functions and protein-protein interactions are also relevant areas of study.

While specific receptor binding and functional profiling data for this compound are not extensively detailed in current literature, the broader class of amine-containing heterocyclic compounds is known to interact with various receptors. For instance, Trace Amine-Associated Receptors (TAARs), a family of G Protein-Coupled Receptors (GPCRs), are known to be activated by various amines and play a role in olfaction and neurological processes. nih.gov The structural features of pyridazin-3-amines suggest potential for similar interactions.

Furthermore, research into related heterocyclic structures has identified inhibitors of the androgen receptor (AR), a critical factor in the progression of prostate cancer. sigmaaldrich.com Small molecules have been developed that can block AR transactivation and inhibit the recruitment of the androgen-bound receptor to its target gene promoters. sigmaaldrich.com This indicates that pyridazine (B1198779) analogs could potentially be developed to target steroid hormone receptors, functioning as antagonists.

The most significant area of research for pyridazine-based compounds lies in their activity as enzyme inhibitors. Analogs of this compound have shown potent inhibitory effects against several protein kinases and other enzymes crucial for cell survival and proliferation. Information regarding the inhibition of the ion channel anoctamin by these specific compounds is not prominent in the reviewed literature.

Spleen Tyrosine Kinase (SYK) Inhibition: SYK is a key mediator in the signaling pathways of immunoreceptors, making it a target for inflammatory diseases and certain cancers. nih.gov A novel pyridazine derivative, RO9021, has been identified as a potent and selective ATP-competitive inhibitor of SYK. nih.gov This compound effectively suppresses B-cell receptor (BCR) signaling, Fc receptor signaling in monocytes and mast cells, and Toll-like Receptor (TLR) 9 signaling in B-cells and plasmacytoid dendritic cells. nih.gov Other research has focused on designing and synthesizing series of pyrazolopyrazine-3-amine and pyrazolopyrimidine-3-amine derivatives as new SYK inhibitors, with some compounds showing promising activity in both enzymatic and cell-based assays. nih.gov

FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 kinase are common in acute myeloid leukemia (AML), making it a prime therapeutic target. nih.gov A series of imidazo[1,2-b]pyridazine (B131497) derivatives have been developed that show high potency against FLT3. nih.gov One such compound, 34f, demonstrated nanomolar inhibitory activity against both wild-type and mutated forms of FLT3 (FLT3-ITD and FLT3-D835Y). nih.gov Similarly, other complex amine derivatives have been developed to overcome resistance mutations, showing potent inhibitory activities against FLT3-ITD-positive AML cells. nih.gov

Androgen Receptor (AR) Inhibition: The androgen receptor is a key driver of prostate cancer. The crosstalk between the AR signaling pathway and the PI3K/Akt survival pathway is a critical factor in both hormone-sensitive and castration-resistant prostate cancer. nih.gov Studies have shown that compounds that lead to the down-regulation of the AR can inhibit cell proliferation and induce apoptosis in prostate cancer cells. nih.gov This can be achieved by inhibiting AR expression, phosphorylation, and nuclear translocation, thereby interrupting the transcription of AR target genes. nih.gov

B-cell lymphoma-extra large (Bcl-xL) Inhibition: Bcl-xL is an anti-apoptotic protein that is often overexpressed in cancer cells, contributing to therapeutic resistance. nih.govresearchgate.net It functions by binding to and sequestering pro-apoptotic proteins like Bak and Bax. nih.govmdpi.com While direct inhibition of Bcl-xL by this compound is not documented, the development of small molecules (BH3 mimetics) that disrupt the Bcl-xL/Bak interaction is a major therapeutic strategy. mdpi.com Research has shown that resistance to inhibitors of other Bcl-2 family members, like Mcl-1, can be associated with an increased level of Bcl-xL, suggesting that co-inhibition of both Bcl-xL and Mcl-1 could be a powerful anti-cancer strategy. mdpi.com

| Compound Class/Example | Target Enzyme | Inhibitory Activity (IC₅₀/GI₅₀) | Mechanism | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazines (e.g., 34f) | FLT3-ITD | 4 nM (IC₅₀) | ATP-competitive inhibition | nih.gov |

| Imidazo[1,2-b]pyridazines (e.g., 34f) | FLT3-D835Y | 1 nM (IC₅₀) | ATP-competitive inhibition | nih.gov |

| Imidazo[1,2-b]pyridazines (e.g., 34f) | MV4-11 cells (FLT3-ITD+) | 7 nM (GI₅₀) | Cell growth inhibition | nih.gov |

| Pyridazine derivatives (e.g., RO9021) | SYK | Potent inhibitor (specific IC₅₀ not provided) | ATP-competitive inhibition | nih.gov |

The biological activities of this compound analogs are fundamentally rooted in the modulation of protein-protein interactions (PPIs). nih.gov PPIs are essential for most biological processes, and their disruption or stabilization offers a pathway for therapeutic intervention. nih.govmdpi.com

The inhibition of kinases like SYK and FLT3, for example, prevents the crucial interaction between the kinase's active site and its protein substrates, thereby halting the downstream signaling cascade. nih.gov Similarly, the anti-apoptotic function of Bcl-xL relies on its direct physical interaction with pro-apoptotic proteins; small molecule inhibitors are designed specifically to disrupt this PPI, freeing the pro-apoptotic proteins to initiate cell death. nih.govmdpi.com The search for compounds that can disrupt the interaction between the XIAP protein and caspases is another promising strategy in cancer therapy that relies on modulating PPIs. nih.gov

In Vitro Pharmacological Characterization

The effects of inhibiting molecular targets with pyridazine-based compounds have been extensively studied in cellular models, providing insights into their functional responses and therapeutic efficacy.

Cellular assays have confirmed that the molecular inhibition observed in enzymatic tests translates into tangible effects on cell function and viability.

SYK Inhibition: In various immune cells, the SYK inhibitor RO9021 was shown to suppress BCR signaling in peripheral blood mononuclear cells, FcγR signaling in monocytes, and FcεR signaling in mast cells. nih.gov It also effectively blocked the differentiation of bone marrow macrophages into osteoclasts. nih.gov In B-cell lymphoma cells, SYK inhibitors can dose-dependently inhibit cell proliferation. nih.gov

FLT3 Inhibition: In FLT3-ITD-positive AML cell lines such as MV4-11 and MOLM-13, imidazo[1,2-b]pyridazine-based FLT3 inhibitors potently suppress cell growth. nih.gov These compounds were also shown to inhibit the phosphorylation of FLT3 and its downstream signaling effectors, confirming their on-target activity within the cellular environment. nih.govnih.gov

AR and Bcl-xL Inhibition: In prostate cancer cell lines, compounds that down-regulate the androgen receptor significantly inhibit cell proliferation. nih.gov Co-targeting of Bcl-xL and Bcl-2 with novel agents like PROTACs has been shown to effectively eliminate leukemia cells in vitro. tmc.edu Furthermore, combining Bcl-xL inhibitors with Mcl-1 inhibitors demonstrated dramatic cytotoxicity in a majority of studied solid tumor cell lines. mdpi.com

| Target | Compound Type | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|---|

| SYK | Pyridazine derivative (RO9021) | Human PBMC, Monocytes, Mast Cells | Suppression of BCR, FcγR, and FcεR signaling | nih.gov |

| FLT3 | Imidazo[1,2-b]pyridazine | MV4-11, MOLM-13 (AML) | Potent cell growth inhibition (nanomolar GI₅₀) | nih.gov |

| AR | 3,3'-Diindolylmethane | LNCaP, C4-2B (Prostate Cancer) | Inhibition of cell proliferation | nih.gov |

| Bcl-xL / Bcl-2 | PROTAC 753B | Leukemia cells | Elimination of leukemia cells | tmc.edu |

| Bcl-xL / Mcl-1 | BH3 Mimetics | HeLa, H23, A549, etc. (Solid Tumor) | Dramatic cytotoxicity | mdpi.com |

A primary outcome of targeting key survival and proliferation pathways is the induction of programmed cell death (apoptosis) and arrest of the cell division cycle.

Apoptosis Induction: Inhibition of FLT3, AR, and Bcl-xL has been directly linked to the induction of apoptosis. nih.govnih.gov In AML cells, FLT3 inhibitors were found to induce apoptosis. nih.gov In prostate cancer cells, AR down-regulation is a pro-apoptotic signal. nih.gov The most direct link is with Bcl-xL inhibitors, which are designed to trigger the intrinsic apoptotic pathway. mdpi.com The degradation of Bcl-xL and Bcl-2 by PROTACs leads to caspase-dependent apoptosis, confirmed by the cleavage of caspase-3 and PARP. tmc.edu Other amine-containing compounds have also been shown to exercise their antiproliferative activity primarily through the induction of apoptosis. nih.gov

Cell Cycle Modulation: In addition to apoptosis, many of these targeted agents can halt cell cycle progression. For instance, some FLT3 inhibitors have been shown to induce cell cycle arrest in leukemia cells. nih.gov Analogs such as certain tricyclic nucleosides can cause a block in cell cycle progression at the G1 phase or the G1-S boundary. nih.gov Other compounds have been found to arrest the cell cycle in the G2/M phase. researchgate.net This modulation of the cell cycle prevents cancer cells from replicating and can sensitize them to other therapies. nih.gov

Evaluation of Antimicrobial Activities

The pyridazine nucleus is a core component of numerous compounds investigated for their antimicrobial properties. Studies on various substituted pyridazine derivatives have demonstrated a spectrum of activities against different pathogens.

Antibacterial and Antifungal Activity: Research into 3-substituted amino-4,5,6-triphenylpyridazine derivatives has shown that these compounds exhibit antimicrobial activity against a range of selected microorganisms. eurjchem.com Similarly, certain pyridazinone derivatives have been synthesized and evaluated for their antimicrobial effects. researchgate.net While direct studies on this compound are limited, the broader class of pyridazines has shown promise. For instance, some 6,7-annulated pyrido[2,3-d]pyrimidines, which are structurally related to pyridazines, have demonstrated moderate antimicrobial activity, with specific compounds showing notable effects against Staphylococcus aureus. nih.gov

Antiviral and Antimycobacterial Potential: The versatility of the pyridazine scaffold extends to antiviral and antimycobacterial research. Certain pyridazine-based frameworks are recognized for their antiviral properties. nih.gov In the realm of antimycobacterial agents, 6-alkylamino-N-phenylpyrazine-2-carboxamides, which share a similar diazine core, have been synthesized and evaluated. These compounds have shown activity against Mycobacterium tuberculosis, with efficacy increasing with the length of the alkyl chain. nih.gov

The antimicrobial potential of pyridazine analogs is often attributed to the presence of the nitrogen-containing heterocyclic ring system, which can interact with various biological targets within microbial cells.

Table 1: Antimicrobial Activity of Selected Pyridazine Analogs

| Compound Class | Activity | Target Organisms | Reference |

|---|---|---|---|

| 3-Substituted amino-4,5,6-triphenylpyridazines | Antimicrobial | Various microorganisms | eurjchem.com |

| 6,7-Annulated pyrido[2,3-d]pyrimidines | Moderate antimicrobial | Staphylococcus aureus | nih.gov |

| Pyridazine-based frameworks | Antiviral | Viruses | nih.gov |

| 6-Alkylamino-N-phenylpyrazine-2-carboxamides | Antimycobacterial | Mycobacterium tuberculosis | nih.gov |

Assessment of Antidiabetic Potential

Pyridazine derivatives have also been explored for their potential in managing diabetes. The structural features of these compounds allow for interactions with key targets in metabolic pathways.

Some pyridopyridazine (B8481360) derivatives have been investigated as potential inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism, suggesting a possible therapeutic application in type 2 diabetes. mdpi.com While direct evidence for the antidiabetic activity of this compound is not yet available, related heterocyclic systems have shown promise. For instance, extracts from Dendropanax trifidus, which contain various bioactive compounds, have demonstrated hypoglycemic effects in vivo, suggesting that novel chemical entities, potentially including heterocyclic structures, could have antidiabetic properties. nih.gov

The search for new antidiabetic agents often involves screening diverse chemical libraries, and the pyridazine scaffold represents a promising starting point for the development of new therapeutic agents.

Immunomodulatory Activity

The immunomodulatory potential of pyridazine derivatives is an emerging area of research, with several studies pointing towards their anti-inflammatory effects. This activity is often linked to the modulation of key inflammatory pathways and cytokine production.

Derivatives of 3-amino-6-aryl-pyridazines have been identified as selective agonists for the cannabinoid CB2 receptor, which is known to play a role in modulating inflammatory responses, particularly in the context of inflammatory pain. nih.gov Furthermore, studies on pyridazinone derivatives have demonstrated their ability to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. researchgate.netnih.gov These findings suggest that pyridazine-based compounds can interfere with key signaling pathways in the immune system.

While specific data on the modulation of interleukin-12 (B1171171) (IL-12), interleukin-23 (IL-23), and interferon-alpha (IFN-alpha) by this compound is not yet available, the known roles of IL-12 and IL-23 as master regulators of innate and adaptive immunity make them important targets for immunomodulatory drugs. nih.govmdpi.com The ability of some pyridazinone derivatives to suppress pro-inflammatory cytokine production indicates that this class of compounds could potentially influence the IL-12/IL-23 axis. nih.gov Further research is needed to elucidate the precise mechanisms of immunomodulation by this compound and its analogs and to determine their effects on specific cytokine pathways.

Neuropharmacological Activities

The neuropharmacological properties of pyridazine derivatives have been investigated, revealing potential applications in treating a range of central nervous system disorders.

Analgesic Activity: Several classes of pyridazine derivatives have demonstrated significant analgesic properties in preclinical models. For example, derivatives of pyrrolo[3,4-d]pyridazinone have been synthesized and shown to be potent analgesic agents in both the phenylbenzoquinone-induced writhing test and the hot plate test in mice. nih.gov Additionally, certain 4-aminosubstituted pyridopyridazines have exhibited strong analgesic activity. scirp.org The analgesic effects of some clinical analgesics and their adjuvants are known to involve the inhibition of nerve action potential conduction. mdpi.com

Sedative and Other CNS Activities: Beyond analgesia, pyridazine derivatives have been explored for other central nervous system effects. Certain 4-aminosubstituted pyridopyridazines have been shown to suppress spontaneous locomotor activity, indicating potential sedative properties. scirp.org Furthermore, a series of 3-aminopyridazine (B1208633) derivatives have been studied for their atypical antidepressant, serotonergic, and dopaminergic activities, highlighting the diverse neuropharmacological profile of this chemical class. nih.gov Two pyridazine derivatives with arylpiperazinyl moieties have also shown a behavioral profile in mice suggestive of potential antidepressant effects. nih.gov

Table 2: Neuropharmacological Activities of Pyridazine Analogs

| Compound Class | Activity | Preclinical Model | Reference |

|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinones | Analgesic | Writhing and hot plate tests in mice | nih.gov |

| 4-Aminosubstituted pyridopyridazines | Analgesic, Sedative | Writhing test and locomotor activity in mice | scirp.org |

| 3-Aminopyridazine derivatives | Antidepressant, Serotonergic, Dopaminergic | Various animal models of depression | nih.gov |

| Pyridazine derivatives with arylpiperazinyl moieties | Potential antidepressant | Behavioral tests in mice | nih.gov |

In Vivo Efficacy and Preclinical Studies

The translation of in vitro findings to in vivo efficacy is a critical step in drug development. For pyridazine derivatives, this involves the use of relevant disease models and a thorough evaluation of their pharmacokinetic and pharmacodynamic properties.

Selection and Development of Relevant Disease Models

A variety of animal models are employed to assess the preclinical efficacy of new chemical entities. The choice of model depends on the therapeutic target and the specific biological activity being investigated. For instance, in the evaluation of anticancer agents, various animal models are used to bridge the gap between preclinical and clinical testing. eurekaselect.com For assessing analgesic potential, models such as the phenylbenzoquinone-induced writhing test and the hot-plate test in mice are commonly utilized. nih.gov The development of relevant disease models is crucial for predicting the clinical potential of drug candidates. mcmaster.ca

Pharmacokinetic and Pharmacodynamic Evaluation

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound is essential for its development. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes how the drug affects the body.

Studies on related aminopyridine compounds, such as 4-aminopyridine, have been conducted in animal models to characterize their PK/PD relationships. nih.gov The physicochemical properties of the pyridazine ring, such as its low lipophilicity and potential to reduce interactions with certain metabolic enzymes, can be advantageous in drug design. nih.gov The development of pyridazine-containing drugs like the monoamine oxidase inhibitor minaprine, the gonadotropin-releasing hormone receptor antagonist relugolix (B1679264), and the tyrosine kinase 2 inhibitor deucravacitinib, all of which are based on a 3-aminopyridazine core, underscores the viability of this scaffold in producing orally bioavailable drugs. nih.gov

The successful progression of any this compound analog through preclinical development will depend on a favorable balance of efficacy, safety, and pharmacokinetic properties.

Computational Chemistry and Cheminformatics in Drug Discovery

Computational tools have become indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. For this compound and its analogs, various computational techniques are employed to predict their biological activity, understand their mechanism of action, and refine their structure to improve efficacy and safety.

Molecular Docking and Virtual Screening

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is instrumental in virtual screening, where large libraries of compounds are computationally screened against a biological target to identify potential hits.

In the context of pyridazine derivatives, molecular docking studies have been utilized to explore their binding modes within the active sites of various enzymes and receptors. For example, in the pursuit of new anti-inflammatory agents, pyridazine-based compounds have been docked into the active site of cyclooxygenase-2 (COX-2) to understand the structural basis of their inhibitory activity. These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein, which are crucial for binding affinity. The insights gained from molecular docking can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. This method complements molecular docking by assessing the stability of the predicted binding poses and providing insights into the conformational changes that may occur upon ligand binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on pyridazine derivatives to understand the structural requirements for their biological activities. For example, 2D-QSAR studies have been performed on novel pyridazine derivatives to correlate their structural features with their vasorelaxant activity. These models have identified key molecular descriptors that influence the observed activity, providing valuable guidance for the design of new analogs with improved potency. A statistically significant QSAR model can be a powerful tool in prioritizing the synthesis of compounds with a higher probability of success.

Pharmacophore Modeling

Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used to screen compound libraries for molecules that fit the pharmacophore and are therefore likely to be active.

For pyridazine-based compounds, pharmacophore models have been developed to define the key chemical features required for their interaction with specific biological targets. For instance, pharmacophore-based inverse virtual screening has been used to identify potential new targets for pyridazinone-based libraries. By creating a pharmacophore model from a set of active compounds, researchers can search for other molecules that share the same essential features, leading to the discovery of novel scaffolds or the repurposing of existing drugs.

Future Directions and Therapeutic Perspectives of 6 Cyclopropylpyridazin 3 Amine Derivatives

Potential for Development of Novel Therapeutic Agents

The 6-cyclopropylpyridazin-3-amine core is integral to the synthesis of a new generation of kinase inhibitors, primarily targeting cancers and inflammatory diseases. By reacting this compound with α-haloketones, chemists can readily form the imidazo[1,2-b]pyridazine (B131497) ring system. This bicyclic structure serves as a rigid and effective pharmacophore that can be further modified to achieve high potency and selectivity against specific kinase targets.

Prominent among these are inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Bruton's Tyrosine Kinase (BTK). These kinases are crucial nodes in signaling pathways that drive the pathology of various diseases, making them high-value targets for drug development.

Table 1: Exemplary Therapeutic Agents Derived from this compound

| Derivative Class | Target Kinase | Therapeutic Area | Key Findings | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine | IRAK4 | Oncology, Inflammation | Potent inhibition of IRAK4; selective cytotoxicity against cancer cells with specific mutations (e.g., MYD88 L265P). | researchgate.net |

Exploration of Undiscovered Biological Pathways and Targets

Research into this compound derivatives has primarily focused on their role as inhibitors of IRAK4 and BTK, uncovering their significant potential in targeted therapies.

IRAK4 Inhibition: IRAK4 is a serine/threonine kinase that plays a pivotal role in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response. nih.gov Dysregulation of this pathway is linked to autoimmune diseases and certain cancers. nih.gov Notably, the MYD88 L265P mutation, found in cancers like the activated B-cell like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), leads to constitutive activation of IRAK4 and downstream NF-κB signaling. researchgate.net

Derivatives of this compound have been engineered into highly potent IRAK4 inhibitors. For instance, one such imidazo[1,2-b]pyridazine derivative, referred to as compound 5 in a key study, demonstrated an IC₅₀ value of 1.3 nM against IRAK4. researchgate.net This compound exhibited selective cytotoxicity towards DLBCL cell lines harboring the MYD88 L265P mutation. researchgate.net This highlights a targeted approach, where the inhibitor is effective specifically against cancer cells dependent on the aberrant IRAK4 signaling, potentially leading to therapies with fewer side effects. researchgate.net Preclinical studies have shown that IRAK4 inhibition can suppress tumor growth and synergizes with other targeted agents like the BTK inhibitor ibrutinib. researchgate.net

BTK Inhibition: BTK is another critical enzyme in B-cell signaling, essential for the development, survival, and proliferation of B-cells. nih.gov It has become a validated therapeutic target for B-cell malignancies. A groundbreaking imidazo[1,2-b]pyridazine derivative, identified as TM471-1 (compound 22 in its discovery study), has been developed as a potent and highly selective irreversible BTK inhibitor. nih.gov It binds covalently to a cysteine residue in the active site of BTK. TM471-1 displayed a remarkable potency with an IC₅₀ of 1.3 nM for BTK and demonstrated excellent selectivity when tested against a panel of 310 other kinases. nih.gov This high selectivity is crucial for minimizing off-target effects. The compound's potential was further confirmed in vivo, where it led to complete tumor regression in a majority of mice in a xenograft model, paving the way for its entry into Phase I clinical trials. nih.gov

Table 2: Biological Activity of this compound Derivatives

| Compound Name/ID | Target | In Vitro Potency (IC₅₀) | Cellular Activity | Reference |

|---|---|---|---|---|

| Compound 5 | IRAK4 | 1.3 nM | Selective cytotoxicity in MYD88 L265P mutant DLBCL cells | researchgate.net |

Integration into Advanced Drug Delivery Systems

The therapeutic success of potent molecules derived from this compound is also dependent on their formulation and delivery. For a drug to be effective, it must have suitable pharmaceutical properties, including solubility, stability, and bioavailability. The development of advanced solid forms, such as specific polymorphs, salts, or co-crystals, is a key strategy to optimize these characteristics.

For example, extensive research has been conducted on the solid forms of an N-(Imidazo[1,2-b]pyridazin-3-yl) derivative that acts as a potent IRAK4 inhibitor. google.com The identification of thermodynamically stable crystalline forms is critical for ensuring consistent product quality and performance in a final dosage form, such as an oral tablet. google.com This work provides a foundation for developing robust formulations suitable for clinical and commercial-scale production. google.com

Furthermore, prodrug strategies could be explored for these amine-containing derivatives. A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to overcome challenges such as poor solubility or to achieve targeted release of the drug at a specific site, potentially enhancing efficacy and reducing systemic exposure.

Considerations for Clinical Translation and Optimization

The path from a promising lead compound to a clinically approved drug is complex and requires rigorous optimization of its drug-like properties. Early IRAK4 inhibitors developed by other research groups faced challenges such as poor metabolic stability or dose-limiting toxicities in clinical trials, underscoring the need for improved candidates. nih.gov

Derivatives of this compound are being designed to overcome these hurdles. The BTK inhibitor TM471-1, for example, was shown to have favorable pharmacokinetics and a robust safety profile in preclinical studies, which were key factors in its advancement to clinical trials. nih.gov

Future development will focus on:

Structure-Activity Relationship (SAR) Studies: Continued chemical modification of the imidazo[1,2-b]pyridazine scaffold to further enhance potency against the target kinase while improving selectivity over other kinases.

ADME Profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives to ensure they have the necessary characteristics for oral administration and a suitable half-life in the body.

Biomarker Development: Identifying biomarkers, such as the MYD88 L265P mutation for IRAK4 inhibitors, is crucial for selecting patients who are most likely to respond to the therapy, enabling a personalized medicine approach. researchgate.net

Combination Therapies: Exploring the synergistic effects of these novel inhibitors with existing drugs. As seen with the combination of IRAK4 and BTK inhibitors, such approaches may lead to more durable responses and overcome resistance mechanisms. researchgate.net

The journey of this compound from a simple chemical building block to the core of clinical-stage drug candidates illustrates its significant therapeutic potential. Continued research and development in this area promise to deliver a new class of targeted therapies for patients with cancer and inflammatory diseases.

Q & A

Q. What are the optimal synthetic routes for 6-Cyclopropylpyridazin-3-amine, and how can yield be improved?

Methodological Answer: The synthesis typically involves cyclopropane ring introduction via [3+2] cycloaddition or transition-metal-catalyzed cross-coupling. To optimize yield, employ factorial design (e.g., varying temperature, catalyst loading, and reaction time) to identify critical parameters . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error experimentation .

Q. How should spectroscopic characterization (NMR, MS, IR) be prioritized to confirm the structure of this compound?

Methodological Answer: Prioritize - and -NMR to confirm cyclopropyl proton environments (e.g., δ 1.0–1.5 ppm for cyclopropane CH) and pyridazine ring carbons. High-resolution mass spectrometry (HRMS) validates molecular weight (CHN, MW 135.08). IR can confirm NH stretches (~3400 cm) but is less critical for structural elucidation. Cross-validate with computational NMR chemical shift predictions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer: Use fume hoods for synthesis and handling. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from ignition sources. In case of spills, collect using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Refer to SDS guidelines for emergency measures (e.g., eye rinsing for 15+ minutes with water) .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to screen against kinase or GPCR libraries. Validate predictions with molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Pair with in vitro assays (e.g., enzyme inhibition) for experimental confirmation. Discrepancies between computational and experimental results may arise from solvation effects or protein flexibility .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected byproducts during functionalization)?

Methodological Answer: Perform kinetic isotope effect studies to identify rate-determining steps. Use LC-MS or in-situ IR to monitor intermediates. If cyclopropane ring-opening occurs, test steric/electronic effects via substituent variation on the pyridazine ring. Cross-reference with DFT calculations to explain electronic transitions or steric hindrance .

Q. How can reaction engineering enhance scalability of this compound synthesis?

Methodological Answer: Implement flow chemistry to improve heat/mass transfer, especially for exothermic cyclopropanation steps. Use membrane separation technologies (e.g., nanofiltration) for continuous purification. Optimize residence time and catalyst recycling via process simulation tools (Aspen Plus) .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

Methodological Answer: Use UPLC-QTOF-MS for high-sensitivity impurity profiling (<0.1% detection). Pair with chemometric analysis (e.g., PCA) to correlate impurities with synthetic conditions. For structural elucidation of unknown impurities, employ 2D NMR (e.g., HSQC, HMBC) .

Q. How do solvent polarity and proticity affect the tautomeric equilibrium of this compound?

Methodological Answer: Conduct UV-Vis spectroscopy in solvents ranging from hexane (nonpolar) to DMSO (polar aprotic). Compare -NMR chemical shifts in CDCl vs. DO to detect NH tautomerization. Validate with ab initio calculations (e.g., Gaussian) to model solvent effects on tautomer stability .

Q. What methodologies validate the environmental stability of this compound under varied pH and light conditions?

Methodological Answer: Perform accelerated degradation studies:

Q. How can machine learning optimize the design of this compound derivatives for targeted bioactivity?